LeuprolideAcetateEPImpurityE

Description

Contextualization of Impurity Research in Pharmaceutical Science

The field of pharmaceutical science is built on a foundation of precision and safety. Any component within a drug substance that is not the intended chemical entity is classified as an impurity. globalresearchonline.net The study and control of these impurities are not merely a matter of regulatory compliance but a critical aspect of ensuring patient safety and drug efficacy. researchgate.netlongdom.org Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interactions with other components in the formulation. globalresearchonline.netpharmainfo.in

The International Council for Harmonisation (ICH) has established guidelines that provide a framework for the identification, qualification, and control of impurities in new drug substances and products. researchgate.net This systematic approach, known as impurity profiling, involves the identification, structural elucidation, and quantitative determination of impurities. pharmainfo.in It serves as a crucial quality control tool, providing vital data on the potential toxicity and safety of a drug. longdom.orgpharmainfo.in The presence of unidentified or poorly controlled impurities can have significant consequences, potentially altering the drug's therapeutic effect or causing adverse reactions. Therefore, a thorough understanding and management of impurities are paramount in the pharmaceutical industry. wisdomlib.org

Significance of Leuprolide Acetate (B1210297) EP Impurity E in Active Pharmaceutical Ingredient Quality

Leuprolide acetate is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH). google.com It is a critical active pharmaceutical ingredient (API) used in the treatment of various medical conditions. The quality of leuprolide acetate is directly linked to its purity, and the presence of impurities can compromise its therapeutic action and safety. researchgate.net

Leuprolide Acetate EP Impurity E is a specified impurity in the European Pharmacopoeia (EP) monograph for leuprolide acetate. google.com Its presence in the final API is a critical quality attribute that must be carefully monitored and controlled. The European Pharmacopoeia lists several well-defined impurities for leuprolide, categorized based on their origin, such as isomers formed during synthesis or degradation products. google.com The control of these impurities, including Impurity E, is essential to ensure the consistency and quality of each batch of the drug substance. venkatasailifesciences.com Reference standards for impurities like Leuprolide Acetate EP Impurity E are crucial for the development and validation of analytical methods used in quality control to quantify their levels in the API. synzeal.comaquigenbio.com

Nomenclature and Structural Representation of Leuprolide Acetate EP Impurity E

A precise understanding of an impurity requires a clear definition of its chemical identity. This includes its systematic name, any common synonyms, and its structural relationship to the parent drug molecule.

Systematic Chemical Name and Synonyms of Leuprolide Acetate EP Impurity E

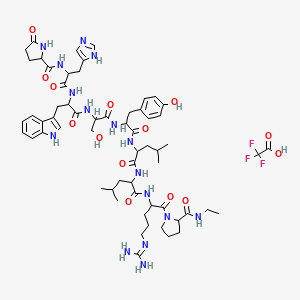

The systematic chemical name for Leuprolide Acetate EP Impurity E is (S)-N-Ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide. synzeal.comchemwhat.com It is also commonly referred to by several synonyms, which are presented in the table below.

| Data Point | Value |

| Systematic Chemical Name | (S)-N-Ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide synzeal.comchemwhat.com |

| Synonyms | [3-d-Tryptophane]leuprorelin synzeal.comsynzeal.com, D-Trp-Leuprolide synzeal.comchemwhat.comsynzeal.com, Leuprorelin EP Impurity E chemicalbook.comtlcstandards.comaxios-research.com |

| CAS Number | 1926163-23-6 synzeal.comaxios-research.comusbio.net |

| Molecular Formula | C59H84N16O12 chemwhat.comaxios-research.comusbio.net |

| Molecular Weight | 1209.4 g/mol chemwhat.comaxios-research.comusbio.net |

Structural Relationship to Leuprolide and its Analogues (e.g., D-Trp substitution)

Leuprolide Acetate EP Impurity E is structurally very similar to leuprolide. The key difference lies in the stereochemistry of one of the amino acid residues. Leuprolide has the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. polypeptide.com In contrast, Leuprolide Acetate EP Impurity E contains a D-tryptophan (D-Trp) residue at the third position instead of the naturally occurring L-tryptophan (L-Trp) found in leuprolide. synzeal.comsynzeal.com This type of impurity, where an L-amino acid is replaced by its D-isomer, is known as a diastereomer and can arise during the chemical synthesis of the peptide. google.com

The native GnRH has a short half-life, and the substitution of the glycine (B1666218) at position 6 with a D-amino acid, such as D-leucine in leuprolide, was a key modification to increase its stability and potency. nih.gov The presence of a D-tryptophan at position 3 in Impurity E, however, represents an unintended modification that must be controlled to ensure the quality and predictable activity of the final drug product.

Structure

2D Structure

Properties

Molecular Formula |

C61H85F3N16O14 |

|---|---|

Molecular Weight |

1323.4 g/mol |

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7) |

InChI Key |

VIKVLAJTEHLRFY-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Formation Mechanisms and Degradation Pathways of Leuprolide Acetate Ep Impurity E

The Genesis of Impurities in Peptide Drug Synthesis and Manufacturing

The synthesis of a complex peptide like leuprolide is a multi-step process where the potential for impurity generation is inherent. clearsynth.compeptide.com These impurities can be broadly categorized into process-related by-products and degradation products.

Process-Related By-products

During the chemical synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), a variety of by-products can be formed. clearsynth.compeptide.com These are often a result of incomplete or side reactions occurring at various stages of the synthesis. Common process-related impurities include:

Deletion peptides: These arise from the incomplete coupling of an amino acid to the growing peptide chain. acs.org

Insertion peptides: The unintentional addition of an extra amino acid residue can lead to these impurities. peptide.com

Truncated peptides: Premature termination of the peptide chain synthesis results in shorter peptide fragments. clearsynth.com

Impurities from protecting groups: Incomplete removal of protecting groups used to shield reactive amino acid side chains during synthesis can result in adducts. peptide.com

Degradation Products of Leuprolide

Leuprolide, like many peptides, is susceptible to degradation under various conditions encountered during manufacturing, formulation, and storage. nih.govchemblink.com The primary degradation pathways include:

Hydrolysis: Cleavage of peptide bonds or modification of amino acid side chains by water. nih.govchemblink.com

Oxidation: Amino acids such as tryptophan, methionine, and histidine are particularly prone to oxidation. wiley.comnih.gov

Deamidation: The loss of an amide group from asparagine or glutamine residues. nih.gov

Isomerization and Racemization: The conversion of an amino acid from its L-form to a D-form, or other structural rearrangements. peptide.comnih.gov

Unraveling the Formation of Leuprolide Acetate (B1210297) EP Impurity E

The formation of Leuprolide Acetate EP Impurity E is a direct consequence of a specific chemical transformation within the leuprolide molecule.

Stereochemical Transformations: The Racemization of D-Trp

Leuprolide Acetate EP Impurity E is the diastereomer of leuprolide where the L-tryptophan residue at the third position has undergone racemization to D-tryptophan. synzeal.comsynzeal.comclearsynth.com Racemization is a significant concern in peptide synthesis, as the change in the three-dimensional structure of the peptide can profoundly affect its biological activity. peptide.com

The primary mechanism for racemization during solid-phase peptide synthesis occurs at the carboxyl-activated amino acid during the coupling step. nih.govacs.org The activation process, which is necessary to form the peptide bond, can also lead to the formation of an oxazolone (B7731731) intermediate. This intermediate can then enolize, leading to a loss of stereochemical integrity at the α-carbon of the amino acid. rsc.org Studies have shown that the extent of racemization can be influenced by the specific amino acid, the coupling reagents employed, and the reaction conditions. peptide.comnih.govrsc.org

| Factor | Influence on Racemization | Reference |

|---|---|---|

| Amino Acid Activation Method | The choice of activating agent significantly impacts the rate of racemization. Some reagents are more prone to inducing oxazolone formation. | nih.govrsc.org |

| Coupling Additives | Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress racemization. | peptide.com |

| Temperature | Higher temperatures can increase the rate of racemization. | rsc.org |

| Base | The type and strength of the base used during coupling can affect the extent of racemization. | rsc.org |

Peptide Chain Modifications and Cleavages

While the defining characteristic of Impurity E is the D-Trp residue, other modifications to the peptide chain can also occur during synthesis and degradation. These can include side-chain reactions, such as the transfer of sulfonyl protecting groups from arginine to the indole (B1671886) ring of tryptophan, a known side reaction in peptide synthesis. peptide.com However, the primary formation pathway for Impurity E is through the stereochemical inversion at the tryptophan residue.

Environmental and Chemical Factors Influencing Impurity E Formation

The formation of Leuprolide Acetate EP Impurity E, through the racemization of tryptophan, is not solely a consequence of the synthetic process itself. Environmental and chemical factors during storage and handling can also play a role.

pH: Racemization reactions are often pH-dependent. royalsocietypublishing.org Extremes in pH can accelerate the process.

Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization. rsc.orgroyalsocietypublishing.org

Solvent: The polarity of the solvent can influence the stability of the intermediates involved in the racemization pathway. nih.govrsc.org

Impact of Solvent Systems on Leuprolide Degradation Profiles

The choice of solvent system has a profound impact on the degradation rate of leuprolide and the types of degradation products that are formed. nih.gov Studies comparing aqueous solutions to non-aqueous systems like dimethyl sulfoxide (B87167) (DMSO) reveal significant differences in stability and degradation pathways.

In aqueous solutions, leuprolide degradation is primarily driven by hydrolysis. nih.gov The presence of water facilitates the cleavage of peptide bonds. nih.gov In contrast, leuprolide formulated in DMSO exhibits greater stability, which is attributed to the aprotic nature of the solvent minimizing chemical degradation. nih.govcapes.gov.br However, the stability in DMSO is sensitive to moisture content, with degradation accelerating as the amount of water increases. nih.govcapes.gov.br

The profile of degradation products also varies significantly between these solvents. In water at 37°C, the dominant degradation pathways are, in order, hydrolysis, aggregation, isomerization, and oxidation. nih.govcapes.gov.br In DMSO under the same conditions, the order changes to aggregation, oxidation, hydrolysis, and isomerization. nih.govcapes.gov.br This indicates that while isomerization (the pathway to Impurity E) occurs in both systems, its prevalence relative to other degradation reactions is highly dependent on the solvent environment. Specifically, aqueous conditions see more N-terminal hydrolysis, whereas non-aqueous conditions can lead to increased Trp oxidation. nih.govcapes.gov.br A faster degradation rate occurs in polar protic solvents (like 2-pyrrolidone) compared to polar aprotic solvents (like N-methyl-2-pyrrolidone or DMSO). researchgate.net

| Solvent System | Primary Degradation Pathway | Secondary Degradation Pathway | Tertiary Degradation Pathway | Quaternary Degradation Pathway | Reference |

|---|---|---|---|---|---|

| Water (Aqueous) | Hydrolysis | Aggregation | Isomerization | Oxidation | nih.govcapes.gov.br |

| Dimethyl Sulfoxide (DMSO) | Aggregation | Oxidation | Hydrolysis | Isomerization | nih.govcapes.gov.br |

Temperature-Dependent Degradation Kinetics

Temperature is a critical factor accelerating the degradation of leuprolide. As with most chemical reactions, higher temperatures increase the rate of degradation. researchgate.netnih.gov Studies on leuprolide stability in DMSO show that degradation proceeds in an exponential fashion at temperatures of 50°C, 65°C, and 80°C. capes.gov.brnih.gov

Importantly, temperature not only affects the rate but also the primary mechanism of degradation. For leuprolide in DMSO, increasing the temperature increases the proportion of the peptide that degrades via isomerization and hydrolytic pathways, while decreasing the proportion that degrades via oxidation. capes.gov.brnih.gov This finding directly links elevated temperatures to an increased likelihood of forming isomerization-related impurities like Impurity E. In aqueous solutions, however, the major chemical degradation pathway does not appear to change significantly with temperature. nih.govcapes.gov.br The aqueous stability of leuprolide acetate is significantly higher at lower temperatures. researchgate.netnih.gov For instance, after 35 days in a phosphate-buffered saline (PBS) medium (pH 7.4), the remaining percentage of leuprolide acetate was much higher at lower temperatures. researchgate.net

| Temperature (°C) | Remaining Leuprolide Acetate (%) | Reference |

|---|---|---|

| -10 | 95.1 ± 1.8 | researchgate.net |

| 4 | 79.3 ± 2.2 | researchgate.net |

| 25 | 71.5 ± 2.5 | researchgate.net |

| 37 | 68.2 ± 1.0 | researchgate.net |

pH-Mediated Degradation Pathways

The pH of the solution is a pivotal factor in peptide stability, strongly influencing degradation pathways like hydrolysis and epimerization. nih.gov Research shows that the degradation of leuprolide acetate is accelerated at lower pH values. researchgate.netnih.govresearchgate.net After 35 days of storage at 37°C, the stability of leuprolide was considerably reduced as the pH of the PBS medium decreased. researchgate.net

Generally, peptide hydrolysis is catalyzed by both acids and bases. nih.gov For related peptides like gonadorelin (B1671987) and triptorelin, acid-catalyzed hydrolysis occurs at pH 1–3, while base-catalyzed epimerization becomes the primary degradation pathway at a pH greater than 7. nih.gov This epimerization is a form of isomerization and is the direct mechanism for the formation of impurities like Leuprolide Acetate EP Impurity E. While studies on related peptides often point to the serine residue as a likely site for epimerization, the principle demonstrates that pH plays a crucial role in promoting the structural changes that lead to diastereomeric impurities. nih.gov The degradation of leuprolide from microspheres is also faster at an acidic pH compared to a nearly neutral pH. researchgate.net

| pH Value | Remaining Leuprolide Acetate (%) | Reference |

|---|---|---|

| 2.0 | 34.1 ± 2.8 | researchgate.net |

| 4.5 | 52.4 ± 2.1 | researchgate.net |

| 6.8 | 64.2 ± 1.9 | researchgate.net |

| 7.4 | 68.7 ± 1.5 | researchgate.net |

Role of Counter-Ions in Peptide Stability and Impurity Generation

Peptide drugs are often formulated as salts, and the associated counter-ion can significantly influence the peptide's structure, stability, and physicochemical properties. nih.govresearchgate.net Counter-ions can affect the secondary structure of peptides and, consequently, their stability and biological properties. nih.gov

Leuprolide is formulated as leuprolide acetate, meaning acetate is the counter-ion. uspnf.com Other counter-ions, such as trifluoroacetate (B77799) (TFA), are commonly used as mobile phase additives during chromatographic purification. nih.gov These acidic counter-ions can influence the local pH in the peptide's microenvironment. This localized acidity can, in turn, promote pH-dependent degradation pathways, including acid-catalyzed hydrolysis and isomerization/epimerization. nih.govnih.gov While direct studies linking specific counter-ions to the formation of Leuprolide Impurity E are not detailed in the provided search results, the underlying principle is that the choice of counter-ion is a critical parameter in formulation development to ensure peptide stability. The presence of an acidic counter-ion provides the acidic conditions that are known to facilitate degradation reactions. researchgate.netnih.gov

| Counter-Ion | Typical Use | Potential Impact on Stability | Reference |

|---|---|---|---|

| Acetate (CH₃COO⁻) | Formulation of final drug product (e.g., Leuprolide Acetate). | Can influence local pH, potentially affecting hydrolysis and isomerization rates. | nih.govuspnf.com |

| Trifluoroacetate (CF₃COO⁻) | Mobile phase additive in HPLC purification. Often present in research-grade peptides. | Strongly acidic; can promote acid-catalyzed degradation if not properly removed or exchanged. | nih.gov |

| Formate (HCOO⁻) | Mobile phase additive in chromatography. | Acidic additive that can be removed by lyophilization. | nih.gov |

| Chloride (Cl⁻) | Used to form hydrochloride salts of peptides. | Can influence solubility and stability depending on the peptide sequence. | nih.gov |

| Phosphate (e.g., H₂PO₄⁻) | Buffer component in formulations. | Used to control and maintain a stable pH, thereby minimizing pH-mediated degradation. | nih.gov |

Structural Elucidation and Advanced Characterization Methodologies for Leuprolide Acetate Ep Impurity E

Spectroscopic Approaches for Impurity Identification

Spectroscopic methods are indispensable for elucidating the precise molecular structure of impurities. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information on connectivity, functional groups, and three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex peptides like Leuprolide and its impurities. By comparing the NMR spectra of Impurity E with the Leuprolide reference standard, specific structural deviations can be identified.

¹H NMR and ¹³C NMR: One-dimensional ¹H and ¹³C NMR provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. For Impurity E, the change in stereochemistry from an L-Tryptophan to a D-Tryptophan residue at position 3 results in subtle but measurable changes in the chemical shifts of the protons and carbons within and adjacent to this residue. These shifts are a direct consequence of the different spatial orientation of the D-Tryptophan side chain relative to the rest of the peptide backbone.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguous signal assignment and conformational analysis. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton spin couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. For a definitive structural confirmation of Impurity E, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. nih.gov NOESY identifies protons that are close in space, providing insights into the peptide's three-dimensional structure and folding, which is altered by the presence of the D-amino acid. nih.gov

| NMR Technique | Primary Application | Expected Findings for Impurity E |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment of protons. | Observable shifts in proton signals for the D-Trp residue and adjacent amino acids compared to L-Trp in Leuprolide. |

| ¹³C NMR | Provides information on the chemical environment of carbon atoms. | Measurable shifts in carbon signals, particularly the Cα and Cβ of the D-Trp residue. |

| 2D NMR (COSY, HSQC) | Establishes connectivity between atoms for unambiguous signal assignment. | Confirms the amino acid sequence and aids in assigning the shifted signals of the D-Trp residue. |

| 2D NMR (NOESY) | Determines spatial proximity of protons, aiding in conformational analysis. | Reveals changes in the peptide's local conformation and folding pattern due to the altered stereochemistry at position 3. nih.gov |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Molecular Formula Determination: Leuprolide Acetate EP Impurity E is a stereoisomer of Leuprolide, meaning it has the identical molecular formula (C₅₉H₈₄N₁₆O₁₂) and molecular weight (1209.4 g/mol ). synzeal.comdaicelpharmastandards.com High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition from the precise mass measurement, confirming that the impurity shares the same molecular formula as the parent drug.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. While the fragmentation patterns of stereoisomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed. By carefully comparing the MS/MS spectrum of Impurity E with that of Leuprolide, analysts can confirm the peptide sequence and gain further evidence for the structural integrity of the impurity. The primary value of MS in this context is to confirm that the impurity has the expected mass of a Leuprolide isomer.

| Parameter | Information | Source |

|---|---|---|

| Chemical Name | [3-d-Tryptophane]leuprorelin | synzeal.com |

| Molecular Formula | C₅₉H₈₄N₁₆O₁₂ | chemwhat.comdaicelpharmastandards.com |

| Monoisotopic Molecular Weight | 1208.6462 g/mol | Calculated |

| Average Molecular Weight | 1209.4 g/mol | chemwhat.comdaicelpharmastandards.com |

| Technique for Confirmation | High-Resolution Mass Spectrometry (HRMS) |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a sample. farmaciajournal.com The IR spectrum of Impurity E would confirm the presence of key functional groups characteristic of the peptide structure, such as N-H stretching of amides, C=O stretching of amide bonds and the pyroglutamyl ring, O-H stretching from tyrosine and serine residues, and C-H stretching from aliphatic and aromatic components. However, as a technique, IR spectroscopy is generally incapable of distinguishing between stereoisomers. Therefore, the IR spectrum of Leuprolide Acetate EP Impurity E is expected to be virtually identical to that of Leuprolide Acetate. Its primary role is to confirm that no major changes to the functional groups have occurred. farmaciajournal.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3200 - 3400 |

| Hydroxyl (O-H) | Stretch | 3200 - 3600 (Broad) |

| Aliphatic/Aromatic (C-H) | Stretch | 2850 - 3100 |

| Amide I (C=O) | Stretch | 1630 - 1690 |

| Amide II (N-H) | Bend | 1510 - 1570 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

Chromatographic and Hyphenated Techniques for Impurity Profiling

Chromatographic techniques are essential for separating impurities from the API and other related substances. The choice of method is critical for achieving the necessary resolution to accurately quantify closely related species like stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for pharmaceutical impurity profiling. sigmaaldrich.com When coupled with a mass spectrometer (LC-MS), it becomes a highly specific and sensitive tool for separating and identifying impurities. daicelpharmastandards.com An LC-MS method allows for the chromatographic separation of Impurity E from Leuprolide, followed by confirmation of its molecular weight by the mass spectrometer. The European Pharmacopoeia (EP) monograph for Leuprorelin describes a liquid chromatography method where Impurity E has a characteristic relative retention time of approximately 0.7 compared to the main Leuprolide peak, demonstrating that it can be chromatographically resolved. uspbpep.com

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller sub-2 µm particles, UPLC systems operate at higher pressures to deliver superior performance. sigmaaldrich.com The primary advantages of UPLC for impurity profiling include:

Enhanced Resolution: The higher efficiency of UPLC columns provides sharper and narrower peaks, leading to better separation of closely eluting compounds like Impurity E and other Leuprolide-related substances. researchgate.net

Increased Sensitivity: Sharper peaks result in a greater peak height for a given concentration, improving detection limits.

Faster Analysis Times: The higher optimal flow rates allow for significantly shorter run times without sacrificing resolution, increasing sample throughput. shimadzu.com

The enhanced resolving power of UPLC is particularly beneficial for managing the complex impurity profiles of synthetic peptides, ensuring accurate quantification of critical impurities like Leuprolide Acetate EP Impurity E. researchgate.netijpda.org

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Column Particle Size | 3 - 5 µm | < 2 µm |

| Resolution | Good | Excellent, superior separation of closely related impurities. researchgate.net |

| Analysis Speed | Standard | Significantly faster run times. shimadzu.com |

| System Pressure | Lower (~400 bar) | Higher (~1000 bar) |

| Sensitivity | Standard | Higher due to narrower peak widths. |

Computational Chemistry for Structural Insights

Computational chemistry serves as a powerful tool in the structural elucidation of pharmaceutical compounds and their impurities. For complex peptides such as Leuprolide Acetate EP Impurity E, computational methods provide insights that are complementary to experimental data, offering a dynamic perspective on molecular structure and behavior at an atomic level. These techniques are particularly valuable for understanding the conformational possibilities that may influence the impurity's chemical properties and its behavior in analytical systems.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies exclusively focused on Leuprolide Acetate EP Impurity E, chemically identified as [D-Trp³]-Leuprolide, are not extensively detailed in publicly available literature, the application of this technique is a cornerstone for the conformational analysis of peptides. mdpi.comspringernature.com MD simulations provide a virtual microscope to observe the time-dependent behavior of a molecule, offering profound insights into its flexibility, stability, and the ensemble of conformations it can adopt in various environments. mdpi.comfrontiersin.org Such studies are crucial for understanding how a single amino acid substitution—in this case, the replacement of L-Tryptophan with D-Tryptophan at position 3—alters the three-dimensional structure compared to the parent Leuprolide molecule.

MD simulations for Leuprolide Acetate EP Impurity E would involve generating an initial 3D structure of the peptide and placing it in a simulated environment, typically a box of explicit solvent molecules like water, to mimic physiological or experimental conditions. The simulation engine then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over very short time steps (femtoseconds). researcher.life By integrating these movements over time, a trajectory is generated that describes how the peptide's conformation evolves. nih.gov

The primary goals of performing MD simulations on this impurity would be to:

Explore the Conformational Landscape: To identify the most stable low-energy conformations and the transitions between them. The D-Trp³ substitution is expected to significantly alter the local and global peptide backbone structure, potentially favoring different folding patterns or turns compared to Leuprolide. sci-hub.se

Analyze Intramolecular Interactions: To map the network of hydrogen bonds and other non-covalent interactions that stabilize specific conformations. This is critical for understanding why certain shapes are preferred.

The insights gained from such simulations are invaluable. For instance, understanding the preferred solution-state conformation of Leuprolide Acetate EP Impurity E can help in interpreting experimental data from techniques like NMR spectroscopy and in rationalizing its chromatographic behavior relative to Leuprolide. sci-hub.se Computational studies on related Gonadotropin-Releasing Hormone (GnRH) agonists have demonstrated the utility of MD simulations in understanding how these molecules interact with their biological targets, a principle that extends to characterizing the structural nuances of their impurities. uit.noresearchgate.netnih.gov

The results from a hypothetical MD simulation could be summarized to compare key structural parameters.

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Backbone RMSD | Root Mean Square Deviation of the peptide backbone atoms from the initial structure over the simulation time. A lower, stable value suggests a stable conformation. | Stabilizes at 2.5 ± 0.5 Å after 50 ns |

| Radius of Gyration (Rg) | A measure of the peptide's compactness. Fluctuations can indicate conformational changes. | 10.2 ± 1.1 Å |

| Key Dihedral Angles (φ, ψ) for D-Trp³ | Backbone torsion angles defining the local conformation around the D-amino acid. | Predominantly occupies a distinct region of the Ramachandran plot compared to L-Trp. |

| Dominant Secondary Structure | Identification of persistent secondary structure elements like β-turns or helices. | Presence of a stable β-turn involving residues 3-6. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent, indicating changes in folding. | Average of 1500 Ų |

Ultimately, MD simulations offer a detailed, dynamic picture of Leuprolide Acetate EP Impurity E's structure. By comparing simulation data with experimental results, a more complete and accurate model of the impurity's conformational preferences can be built, which is essential for its role as a reference standard in quality control and analytical method development.

Analytical Method Development and Validation for Leuprolide Acetate Ep Impurity E Quantification

Development of Chromatographic Methods for Impurity E Detection and Quantification

The development of robust chromatographic methods, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is fundamental for the analysis of peptide impurities like Leuprolide Acetate (B1210297) EP Impurity E. daicelpharmastandards.comalmacgroup.com These methods are designed to be stability-indicating, capable of separating the impurity from the active pharmaceutical ingredient (API) and other related substances that may be present. almacgroup.com

Optimization of Chromatographic Columns and Stationary Phases

The selection of an appropriate chromatographic column and stationary phase is a critical first step in method development. For peptide separations, reversed-phase chromatography is the most common and effective approach. almacgroup.com

Key Optimization Parameters:

Stationary Phase: C18 (octadecylsilane or ODS) columns are widely employed due to their hydrophobicity, which provides effective retention and separation of peptides like Leuprolide and its impurities. neliti.comijpda.org The choice of C18 phase can be further refined based on end-capping and silica (B1680970) base material to minimize secondary interactions and improve peak shape.

Column Dimensions: Typical analytical columns for this purpose range in length from 10 cm to 25 cm and internal diameters from 2.1 mm to 4.6 mm. drugfuture.com Shorter columns with smaller internal diameters are often used in UHPLC systems to achieve faster analysis times and higher efficiency.

Particle Size: The use of smaller particle sizes (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) enhances column efficiency, leading to sharper peaks and better resolution between closely eluting species, such as Impurity E and the main Leuprolide peak. neliti.comijpda.org

Table 1: Example Chromatographic Column Parameters for Leuprolide Impurity Analysis

| Parameter | Typical Selection | Rationale |

| Stationary Phase | C18 (ODS) | Provides optimal hydrophobic interaction for peptide separation. |

| Particle Size | 3 µm (HPLC) / <2 µm (UHPLC) | Smaller particles increase separation efficiency and resolution. |

| Column Length | 100 - 150 mm | Balances resolution with analysis time and backpressure. |

| Internal Diameter | 4.6 mm | Standard dimension for analytical HPLC, suitable for routine analysis. |

Mobile Phase Composition Strategies for Peptide Impurities

The composition of the mobile phase is meticulously optimized to achieve the desired separation. For peptide impurities, this typically involves a gradient elution using a buffered aqueous phase and an organic modifier.

Acidic Modifiers: The addition of an acidic modifier to the mobile phase is standard practice in peptide reversed-phase chromatography. These modifiers serve two primary functions: they protonate silanol (B1196071) groups on the silica-based stationary phase, reducing undesirable peak tailing, and they form ion pairs with the peptide molecules, improving retention and peak shape. Common choices include:

Trifluoroacetic Acid (TFA): Often used at concentrations of 0.05% to 0.1%, TFA is an excellent ion-pairing agent that yields sharp, symmetrical peaks.

Phosphoric Acid: Used to adjust the pH of the aqueous mobile phase, typically to a value between 2 and 3, which ensures the consistent protonation of acidic residues in the peptides. drugfuture.com

Acetic Acid: A weaker acid, sometimes used when TFA interferes with detection methods like mass spectrometry or when different selectivity is required.

Organic Solvents: Acetonitrile (B52724) is the most common organic solvent used due to its low viscosity and UV transparency. Methanol or n-propanol may also be used in combination with acetonitrile to modify the selectivity of the separation. neliti.comijpda.org

Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over the course of the analytical run, is necessary to elute peptides of varying hydrophobicity and to ensure that both the main component (Leuprolide) and its impurities, including Impurity E, are well-resolved.

Detector Selection and Optimization

The choice of detector is governed by the required sensitivity, selectivity, and the nature of the analyte.

UV Detection: Ultraviolet (UV) detection is the most common method for quantifying peptide impurities. almacgroup.com Peptides absorb UV light due to the presence of peptide bonds and aromatic amino acid residues. Detection is typically performed at wavelengths between 210 and 230 nm to maximize the response for the peptide backbone. almacgroup.com The European Pharmacopoeia monograph for Leuprorelin specifies detection at 220 nm. uspbpep.com

Mass Spectrometry (MS) Detection: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool used for the identification and characterization of impurities. almacgroup.comnih.gov It provides mass-to-charge ratio information, which can confirm the identity of Impurity E and ensure the purity of the chromatographic peak by detecting any co-eluting species. almacgroup.com High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. nih.gov

Validation of Analytical Methods for Leuprolide Acetate EP Impurity E

Once developed, the analytical method must be rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. nih.govjocpr.com

Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The sensitivity of the analytical method is established by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): This is the lowest amount of Impurity E in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically requiring a ratio of 3:1.

Limit of Quantitation (LOQ): This is the lowest amount of Impurity E in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is crucial as impurity limits are often set at low levels (e.g., the 0.1% disregard limit mentioned in pharmacopeial monographs). uspbpep.com The LOQ is commonly established at a signal-to-noise ratio of 10:1 or by demonstrating that the method is accurate and precise at that concentration level. nih.gov For peptide impurities, lower limits of quantification, often in the range of 0.02% to 0.05% relative to the main component, are achievable with modern LC-MS methods. nih.gov

Table 2: Example Validation Parameters for Impurity E Quantification

| Validation Parameter | Acceptance Criterion | Purpose |

| Specificity | Resolution > 1.5 between Impurity E and adjacent peaks. No co-elution in forced degradation. | Ensures the method accurately measures only Impurity E. |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | Defines the lowest concentration at which the impurity can be detected. |

| LOQ | Signal-to-Noise Ratio ≥ 10:1; Acceptable precision and accuracy at this level. | Defines the lowest concentration that can be reliably quantified. |

| Linearity | Correlation Coefficient (r²) ≥ 0.99 | Confirms a proportional relationship between concentration and detector response. |

| Accuracy | Recovery within 80-120% of the true value for low-level impurities. | Demonstrates the closeness of test results to the true value. |

| Precision | Relative Standard Deviation (RSD) ≤ 10% at the LOQ. | Measures the degree of scatter between a series of measurements. |

Accuracy and Precision Assessments

Accuracy in an analytical method refers to the closeness of the test results obtained by that method to the true value. It is typically assessed using recovery studies by spiking a known amount of the Impurity E reference standard into a sample matrix at different concentration levels. The percentage of recovery is then calculated.

Precision denotes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). The precision is expressed as the relative standard deviation (RSD) of the results.

For impurities like Leuprolide Acetate EP Impurity E, the validation process would involve generating data similar to that for other impurities of Leuprolide. For instance, studies on other leuprolide impurities have demonstrated excellent accuracy and precision. rhhz.net In a representative study for related substances, the average recovery rates for impurities were found to be within 96.1% to 108.3%. rhhz.net Precision studies showed RSD values for repeatability were below 2.0%, indicating a high degree of precision for the analytical method. rhhz.net

Table 1: Illustrative Accuracy and Precision Data for Impurity Quantification

This table is representative of data from validation studies for leuprolide impurities.

| Validation Parameter | Specification | Sample Results |

|---|---|---|

| Accuracy (% Recovery) | ||

| Level 1 (e.g., 50%) | 80.0% - 120.0% | 98.5% |

| Level 2 (e.g., 100%) | 80.0% - 120.0% | 101.2% |

| Level 3 (e.g., 150%) | 80.0% - 120.0% | 99.8% |

| Precision (% RSD) | ||

| Repeatability (n=6) | ≤ 2.0% | 0.85% |

Linearity and Range Establishment

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

To establish linearity for Impurity E, a series of solutions of the reference standard would be prepared at different concentrations and analyzed. The response (e.g., peak area from HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically ≥ 0.999, indicates a strong linear relationship. For related substances in Leuprolide Acetate, linearity has been successfully established in concentration ranges such as 0.001 to 0.02 mg/mL. rhhz.net

Table 2: Example of Linearity Data for an Impurity

This table illustrates typical results from a linearity study for a leuprolide-related impurity.

| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|---|

| 1 | 1.0 | 12,540 |

| 2 | 5.0 | 62,650 |

| 3 | 10.0 | 125,100 |

| 4 | 15.0 | 188,200 |

| 5 | 20.0 | 250,500 |

| Linear Regression | ||

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

| Slope | - | 12505 |

Evaluation of Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. Common parameters that are varied include the flow rate of the mobile phase (e.g., ±0.1 mL/min), column temperature (e.g., ±5°C), and the pH of the mobile phase buffer. The method is considered robust if the results remain within acceptable criteria of system suitability (e.g., peak symmetry, resolution) despite these minor changes.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments. This ensures the method is transferable and can be performed reliably in different settings.

Application in Impurity Profiling and Stability Studies

The validated analytical method is subsequently applied to routine quality control, impurity profiling, and stability testing of Leuprolide Acetate.

Quantitative Assessment of Impurity E Levels in Leuprolide Samples

Impurity profiling involves the identification and quantification of all impurities present in the API. Using the validated HPLC method, the levels of Impurity E in different batches of Leuprolide Acetate can be accurately determined. Regulatory guidelines set strict limits for known and unknown impurities. For instance, studies on stable batches of Leuprolide Acetate have shown that individual impurities are often well below the identification threshold of 0.5%, with total impurities not exceeding 0.6%. rhhz.net The validated method ensures that any batch exceeding the specified limit for Impurity E can be identified and rejected.

Analysis of Impurity E Formation under Stress Conditions

Forced degradation studies are essential to understand the chemical stability of an API and to identify potential degradation products that could form during storage or handling. ethernet.edu.et These studies involve subjecting the API to stress conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic or basic conditions, oxidation, and photolysis. quizlet.com

Leuprolide Acetate has been shown to be relatively stable under photolytic and high-humidity conditions, but it degrades under acidic, basic, oxidative, and high-temperature stress, leading to the formation of various new impurities. rhhz.net The validated analytical method is used to analyze the stressed samples to track the formation of Impurity E and other degradants. This information is crucial for establishing the degradation pathways of the drug and for developing stable formulations and appropriate storage conditions.

Table 3: Representative Forced Degradation Conditions for Leuprolide Acetate

| Stress Condition | Parameters | Potential Outcome |

|---|---|---|

| Acid Hydrolysis | 0.1N HCl at 60°C for 24h | Formation of degradation products |

| Base Hydrolysis | 0.1N NaOH at 25°C for 8h | Significant degradation observed |

| Oxidation | 3% H₂O₂ at 25°C for 24h | Formation of oxidized impurities |

| Thermal Stress | 80°C for 48h | Degradation and formation of new peaks |

| Photolytic Stress | UV light exposure | Generally stable |

Regulatory and Quality Control Implications of Leuprolide Acetate Ep Impurity E

Strategic Role of Leuprolide Acetate (B1210297) EP Impurity E as a Reference Standard

Reference standards are fundamental to pharmaceutical quality control, serving as the basis for confirming the identity, purity, and strength of drug substances and products.

The availability of a well-characterized reference standard for Leuprolide Acetate EP Impurity E is crucial for its accurate identification and quantification in routine quality control testing. The development and certification of such a reference material is a meticulous process. lgcstandards.com

The process generally involves:

Synthesis and Isolation: The impurity is either synthesized through a custom chemical process or isolated from bulk batches of the API. sterlingpharmasolutions.com

Purification: The isolated material undergoes extensive purification, often using techniques like preparative high-performance liquid chromatography (HPLC), to achieve a very high degree of purity. daicelpharmastandards.com

Characterization and Identification: A comprehensive set of analytical techniques is employed to confirm the chemical structure and identity of the impurity. These techniques typically include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). lgcstandards.com

Purity Assessment: The purity of the reference material is accurately determined using high-performance methods such as HPLC and quantitative NMR (qNMR). lgcstandards.com

Certification: A Certificate of Analysis (CoA) is issued, which provides detailed information about the reference material, including its identity, purity, and recommended storage conditions. premierscales.com This documentation is essential for regulatory purposes.

Traceability is a critical concept in the use of reference standards. It refers to the property of a measurement result whereby it can be related to a reference, typically a primary pharmacopoeial standard, through a documented, unbroken chain of calibrations. edqm.eusynthinkchemicals.com

When a secondary or in-house working reference standard for Impurity E is used, its suitability must be demonstrated by comparing it against the primary reference standard from an official source like the EP or USP. synthinkchemicals.com This ensures that the measurements made using the secondary standard are accurate and consistent with the official pharmacopoeial methods. edqm.eusigmaaldrich.com The traceability of a secondary reference standard must be clearly documented and is a key requirement of Good Manufacturing Practices (GMP). synthinkchemicals.com This documented chain of comparison provides confidence in the analytical results generated during quality control testing. edqm.eusigmaaldrich.com

The table below outlines the key steps in establishing traceability for a secondary reference standard.

Table 2: Establishing Traceability for a Secondary Reference Standard

| Step | Description | Key Considerations |

|---|---|---|

| 1. Sourcing | Obtain a high-purity primary reference standard from a recognized pharmacopoeia (e.g., EP, USP). synthinkchemicals.com | Ensure the standard is current and from an official source. |

| 2. Comparison | Analyze the in-house secondary standard against the primary standard using a validated analytical method. lgcstandards.comsynthinkchemicals.com | The method should be able to accurately determine identity, purity, and potency. |

| 3. Documentation | Record all data from the comparative analysis, establishing a clear link between the primary and secondary standards. synthinkchemicals.com | The Certificate of Analysis for the secondary standard should reference this traceability. polypeptide.com |

| 4. Re-qualification | Periodically re-qualify the secondary standard against the current primary standard to ensure its continued suitability. lgcstandards.com | The frequency of re-qualification should be defined in a written protocol. synthinkchemicals.com |

Quality Control and Assurance in Leuprolide Manufacturing

A robust quality control and assurance system is essential for minimizing the formation of impurities, including Leuprolide Acetate EP Impurity E, during the manufacturing process. Given that Leuprolide is a synthetic peptide, its manufacturing process is complex and involves multiple steps, each with the potential to generate impurities. premierscales.compolypeptide.com

Key quality control strategies in peptide synthesis include:

Raw Material Control: The quality of starting materials, including amino acids and reagents, is critical. Strict specifications and testing of these materials are necessary to prevent the introduction of impurities at the beginning of the process. almacgroup.com

Process Parameter Control: The chemical synthesis of peptides, often carried out using Solid-Phase Peptide Synthesis (SPPS), involves numerous coupling and deprotection steps. daicelpharmastandards.compolypeptide.com The conditions of these reactions, such as temperature, reaction times, and the choice of reagents and scavengers, can significantly influence the impurity profile of the final product. polypeptide.compolypeptide.com These parameters must be carefully controlled and validated.

In-Process Controls: Monitoring the progress of the synthesis and purification steps through in-process analytical testing (e.g., HPLC) allows for the early detection and management of impurities. polypeptide.com

Purification Process: The purification of the crude peptide is a critical step for removing process-related impurities. daicelpharmastandards.compolypeptide.com This typically involves preparative HPLC, and the process must be validated to demonstrate its effectiveness in removing specific impurities like Impurity E to the required levels. polypeptide.com

Final Product Testing: The final API is tested against the specifications outlined in the relevant pharmacopoeial monograph to ensure that all impurities are within their acceptance criteria.

By implementing a comprehensive control strategy that addresses all stages of manufacturing, from raw materials to the final product, pharmaceutical companies can ensure the consistent production of high-quality Leuprolide Acetate that meets the stringent requirements of regulatory authorities. almacgroup.com

Adherence to Good Manufacturing Practices (GMP) for Impurity Control

Good Manufacturing Practices (GMP) provide a framework of guidelines to ensure that pharmaceutical products are consistently produced and controlled to the quality standards appropriate for their intended use. The control of impurities, such as Leuprolide Acetate EP Impurity E, is a cornerstone of GMP for peptide APIs.

The synthesis of leuprolide is a complex process, often involving solid-phase peptide synthesis (SPPS) or solution-phase synthesis, followed by purification. google.comjustia.com During these synthetic steps, there are multiple opportunities for the formation of impurities. The use of amino acid derivatives with incorrect stereochemistry or racemization during coupling reactions can lead to the formation of diastereomers like Impurity E.

Key GMP considerations for the control of Leuprolide Acetate EP Impurity E include:

Raw Material Control: GMP mandates strict quality control of all raw materials, including amino acids and reagents. google.com Sourcing well-characterized amino acids with high chiral purity is the first line of defense against the formation of stereoisomeric impurities.

Process Validation: Manufacturing processes must be rigorously validated to ensure they are robust and consistently produce a product of the desired quality. This includes identifying and controlling process parameters that could lead to the formation of Impurity E.

In-Process Controls (IPCs): Regular testing at critical stages of the manufacturing process is essential to monitor and control the levels of impurities. This allows for corrective actions to be taken before the final API is produced.

Analytical Method Validation: Sensitive and specific analytical methods are required for the detection and quantification of Leuprolide Acetate EP Impurity E. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. ijpda.orgresearchgate.net Under GMP, these analytical methods must be thoroughly validated to demonstrate their accuracy, precision, specificity, linearity, and robustness. The European Pharmacopoeia provides chromatographic system suitability criteria, noting the relative retention time of impurity E to be about 0.7 relative to leuprolide. uspbpep.com

Cleaning Validation: Procedures for cleaning manufacturing equipment must be validated to prevent cross-contamination between batches, which could introduce impurities.

Stability Studies: Comprehensive stability studies are conducted to understand how the impurity profile of the API may change over time under different storage conditions.

The table below summarizes the GMP-driven control strategies for Leuprolide Acetate EP Impurity E.

| GMP Control Area | Application to Leuprolide Acetate EP Impurity E |

| Raw Material Qualification | Strict specifications for the chiral purity of Tryptophan raw material. |

| Process Validation | Identification and control of process parameters (e.g., temperature, coupling reagents) that could induce racemization. |

| In-Process Controls | HPLC analysis at intermediate stages to monitor the formation of Impurity E. |

| Final Product Testing | A validated, stability-indicating HPLC method to quantify Impurity E in the final API. |

| Documentation | Detailed batch records documenting all manufacturing steps and quality control results. |

Integrated Impurity Management in Quality by Design (QbD) Frameworks

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The principles of QbD are outlined in the International Council for Harmonisation (ICH) guidelines Q8, Q9, and Q10. An integrated impurity management strategy under a QbD framework for Leuprolide Acetate EP Impurity E would involve the following key steps:

Define the Quality Target Product Profile (QTPP): The QTPP is a prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy. For a product containing Leuprolide Acetate, the QTPP would include a target for the maximum acceptable level of Impurity E.

Identify Critical Quality Attributes (CQAs): CQAs are physical, chemical, biological, or microbiological properties or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The level of Leuprolide Acetate EP Impurity E is a CQA as it has the potential to affect the product's biological activity and safety.

Conduct a Risk Assessment: A risk assessment is performed to identify and rank the process parameters that have the potential to impact the CQAs. For Impurity E, this would involve evaluating the risk of its formation at each step of the synthesis and purification process. An Ishikawa (fishbone) diagram can be a useful tool for this purpose, identifying potential causes of impurity formation related to materials, methods, machinery, and personnel.

Determine Critical Process Parameters (CPPs) and a Design Space: Through designed experiments (DoE), the relationship between process parameters and the formation of Impurity E can be systematically studied. This allows for the identification of Critical Process Parameters (CPPs) – those parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. A design space, which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality, can then be established. Operating within the design space is not considered a change and provides manufacturing flexibility.

The following table illustrates a simplified risk assessment for the formation of Leuprolide Acetate EP Impurity E.

| Potential Cause Category | Potential Cause of Impurity E Formation |

| Raw Materials | Sub-optimal chiral purity of L-Tryptophan starting material. |

| Synthesis Process | Racemization of the tryptophan residue during peptide coupling steps due to inappropriate coupling reagents, temperature, or pH. |

| Purification Process | Inadequate resolution of the purification method (e.g., HPLC) to separate Impurity E from Leuprolide Acetate. |

| Analytical Methods | Lack of a validated, specific analytical method to accurately detect and quantify Impurity E. |

Establish a Control Strategy: A comprehensive control strategy is designed to ensure that the process consistently produces a product that meets its CQAs. This strategy would include controls on raw materials, in-process controls for CPPs, and final product testing. For Impurity E, the control strategy would be built upon the understanding gained through the QbD process to minimize its formation and ensure its removal to acceptable levels.

By integrating impurity management within a QbD framework, manufacturers of Leuprolide Acetate can move from a reactive "quality by testing" approach to a proactive "quality by design" paradigm. This not only enhances the quality and consistency of the final product but also provides a deeper understanding of the manufacturing process, leading to greater efficiency and regulatory flexibility.

Future Directions in Leuprolide Acetate Ep Impurity E Research

Development of Novel Analytical Techniques for Enhanced Impurity Profiling

The accurate detection and quantification of Leuprolide Acetate (B1210297) EP Impurity E are complicated by its close structural resemblance to the Leuprolide API. Future research will focus on developing and refining analytical techniques that offer superior resolution and sensitivity for peptide impurity profiling. biopharminternational.com While High-Performance Liquid Chromatography (HPLC) is a standard method for purity analysis, its conventional application may not be sufficient to resolve structurally similar impurities present at trace levels. biopharminternational.combiopharminternational.com

Advancements are moving towards multi-dimensional and hyphenated techniques. The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is a key area of development. nih.govfda.gov These methods provide not only retention time data but also highly accurate mass-to-charge ratio information, allowing for more confident identification of impurities, even when they co-elute with the main peak. biopharminternational.comthermofisher.com

Further innovations include the application of Ion Mobility Spectrometry (IMS) coupled with mass spectrometry. oxfordglobal.com IMS separates ions in the gas phase based on their size, shape, and charge, offering an additional dimension of separation that can effectively distinguish between isomers like Leuprolide and its D-Trp impurity. oxfordglobal.com Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for the unambiguous structural elucidation of impurities, helping to confirm their stereochemistry. oxfordglobal.comijsra.net The development of standardized methods, potentially through industry collaborations, will be crucial for ensuring consistency and reliability in peptide analysis across different laboratories. oxfordglobal.com

Table 1: Comparison of Advanced Analytical Techniques for Leuprolide Impurity E Profiling

| Technique | Principle of Separation/Detection | Advantage for Impurity E Profiling | Reference |

|---|---|---|---|

| UHPLC-HRMS (e.g., Q-TOF) | Combines high-resolution liquid chromatography with high-accuracy mass measurement. | Enhances separation efficiency and allows for confident identification of low-level, co-eluting impurities based on exact mass. | biopharminternational.comnih.govfda.gov |

| Ion Mobility Spectrometry (IMS) | Separates ions based on their size, shape, and charge in a drift gas. | Provides an orthogonal separation mechanism capable of resolving isomeric impurities that are difficult to separate by chromatography alone. | oxfordglobal.com |

| 2D-LC | Uses two different columns with orthogonal separation mechanisms. | Significantly increases peak capacity and resolution for highly complex impurity mixtures. | biopharminternational.com |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information, including stereochemistry, essential for the unambiguous identification of isomeric impurities like D-Trp-Leuprolide. | oxfordglobal.comijsra.net |

In-depth Mechanistic Studies on Impurity Formation Kinetics

Understanding how and when Leuprolide Acetate EP Impurity E forms is fundamental to developing effective control strategies. Future research must include in-depth mechanistic and kinetic studies to elucidate the pathways of its formation. Leuprolide degradation is known to be influenced by factors such as pH, temperature, solvent, and the presence of oxygen. nih.govresearchgate.netnih.gov The primary degradation pathways include hydrolysis, oxidation, aggregation, and isomerization. nih.govcapes.gov.br The formation of Impurity E is a result of isomerization at the tryptophan residue.

Kinetic studies will aim to model the rate of this specific isomerization reaction under various conditions encountered during synthesis, purification, and storage. nih.gov For example, studies on other peptides have shown that diketopiperazine (DKP) formation, another common impurity pathway, follows pseudo-zero-order kinetics and is highly dependent on factors like solvent and temperature. acs.orgnih.gov Similar detailed investigations are needed for Leuprolide's isomerization. This involves conducting forced degradation studies where the drug substance is exposed to stress conditions (e.g., acid, base, heat, light) to deliberately generate impurities and study their formation rates. oxfordglobal.comnih.gov

By understanding the reaction kinetics, it becomes possible to identify critical process parameters that accelerate the formation of Impurity E. This knowledge allows for the optimization of manufacturing and storage conditions—such as adjusting pH, selecting appropriate solvents (e.g., DMSO has been shown to offer better stability than aqueous solutions for Leuprolide), or controlling temperature—to minimize its generation. nih.govcapes.gov.br

Table 2: Factors Influencing Leuprolide Degradation and Impurity Formation

| Factor | Observed Effect on Leuprolide Stability/Degradation | Implication for Impurity E Research | Reference |

|---|---|---|---|

| Temperature | Degradation rate increases with higher temperatures. | Kinetic models must be developed as a function of temperature to define optimal storage and processing conditions. | researchgate.netnih.gov |

| pH | Degradation is accelerated at lower pH values. | The effect of pH on the rate of Trp isomerization needs to be quantified to optimize formulation buffers. | researchgate.netnih.gov |

| Solvent | DMSO-based formulations show greater stability than aqueous ones, though moisture content in DMSO can accelerate degradation. | Investigating solvent effects on isomerization pathways can guide solvent selection during synthesis and for the final formulation. | nih.govcapes.gov.br |

| Dissolved Oxygen | Degassing the medium can partially increase stability at low temperatures by reducing oxidation. | While primarily related to oxidation, the interplay between oxidation and isomerization pathways should be explored. | researchgate.netnih.gov |

Predictive Modeling for Impurity Generation and Control

A forward-looking approach in pharmaceutical development involves the use of predictive modeling to anticipate and control the formation of impurities. zamann-pharma.com Future research will increasingly leverage in-silico tools and mathematical models to forecast the generation of Leuprolide Acetate EP Impurity E. These models can range from statistical frameworks that analyze historical manufacturing data to complex, mechanism-based kinetic models. zamann-pharma.comacs.org

In-silico software can predict potential degradation pathways based on the chemical structure of the API and the reagents used in the synthesis. nih.govlhasalimited.org By inputting process parameters, these tools can help identify steps with a high risk for impurity formation. For instance, models like Mirabilis or Zeneth® assess the reactivity of starting materials and intermediates to predict the potential for impurity carryover into the final product. nih.govlhasalimited.org

Furthermore, dynamic mathematical modeling of the manufacturing process can provide a quantitative understanding of how process parameters impact impurity levels. acs.org By developing a macrokinetics model that describes the rate of Impurity E formation as a function of temperature, pH, and reactant concentrations, manufacturers can define a robust process operating space that ensures the impurity remains below its specified limit. nih.govdigitellinc.com This approach, often part of a Quality by Design (QbD) framework, moves from a reactive testing-based approach to a proactive, predictive method of quality control. acs.org

Table 3: Approaches in Predictive Modeling for Impurity Control

| Modeling Approach | Description | Application to Leuprolide Acetate EP Impurity E | Reference |

|---|---|---|---|

| In-Silico Degradation Pathway Prediction | Uses software (e.g., Zeneth®) to predict likely degradation products based on chemical structure and stress conditions. | Can confirm the likelihood of D-Trp isomerization and identify other potential degradation products for analytical monitoring. | nih.gov |

| Kinetic Modeling (e.g., Arrhenius-based) | Develops mathematical equations based on experimental data to predict impurity formation rates over time under different conditions. | Allows for long-term stability prediction and shelf-life estimation, minimizing the risk of Impurity E exceeding limits during storage. | researchgate.net |

| Global Sensitivity Analysis (GSA) | A mathematical technique used with a process model to identify which process parameters have the most significant impact on an output (e.g., impurity level). | Can pinpoint the critical process parameters in Leuprolide synthesis that most influence the formation of Impurity E. | acs.org |

| Machine Learning / AI | Algorithms that analyze large datasets from manufacturing batches to identify complex patterns and predict impurity levels in future batches. | Could be trained on historical batch data to predict the risk of Impurity E formation in real-time, enabling proactive process adjustments. | zamann-pharma.com |

Analytical Challenges and Solutions for Complex Peptide Impurity Mixtures

The analysis of Leuprolide is not limited to a single impurity but involves a complex mixture of process-related and degradation-related substances. daicelpharmastandards.com A significant future challenge is the development of analytical methods capable of simultaneously separating, identifying, and quantifying multiple impurities in this complex matrix. Peptide impurities are often structurally similar, differing by only a single amino acid, a post-translational modification, or, as in the case of Impurity E, stereochemistry. biopharminternational.comfda.gov

The primary challenge is achieving adequate chromatographic resolution for all relevant impurities. almacgroup.com Closely eluting or co-eluting peaks can lead to inaccurate quantification and identification. biopharminternational.com Another issue is the wide concentration range, with impurities present at levels of 0.1% or less relative to the API, requiring methods with high sensitivity and a broad dynamic range. youtube.com

The solution lies in a multi-faceted analytical approach. The use of orthogonal analytical methods is essential for comprehensive impurity profiling. biopharminternational.comusp.org This means combining techniques that separate based on different chemical principles, such as pairing reversed-phase HPLC (separating by hydrophobicity) with ion-exchange chromatography (separating by charge). The combination of HPLC-UV for quantification and MS for identification within a single run provides complementary data, enhancing the accuracy of the profile. biopharminternational.comthermofisher.com As mentioned, advanced techniques like 2D-LC, IMS, and HRMS are becoming indispensable tools for tackling the complexity of peptide impurity mixtures, ensuring that even challenging impurities like Leuprolide Acetate EP Impurity E are reliably controlled. oxfordglobal.comfda.gov

Table 4: Key Analytical Challenges and Future Solutions

| Challenge | Description | Future Solution | Reference |

|---|---|---|---|

| Co-elution of Impurities | Structurally similar impurities, like isomers, have similar chromatographic behavior, making them difficult to separate. | Employing orthogonal methods (e.g., 2D-LC) or techniques with an additional separation dimension like Ion Mobility Spectrometry (IMS). | oxfordglobal.combiopharminternational.com |

| Low Concentration Levels | Impurities are often present at trace levels (e.g., <0.5%), requiring highly sensitive detection methods. | Utilizing high-resolution mass spectrometry (HRMS) which offers superior sensitivity and signal-to-noise compared to UV detection alone. | biopharminternational.comoxfordglobal.com |

| Unknown Impurity Identification | New or unexpected impurities may arise from process changes or degradation. | Using LC-HRMS/MS to obtain fragmentation data that allows for the structural elucidation of unknown peaks. | nih.govalmacgroup.com |

| Method Robustness | Analytical methods must be reliable and transferable between different labs and instruments. | Systematic method development and validation according to ICH guidelines, and the establishment of standardized methods through consortia. | oxfordglobal.comalmacgroup.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended by pharmacopeial standards (e.g., USP, EP) for identifying and quantifying Leuprolide Acetate EP Impurity E?

- Methodological Answer : The USP monograph prescribes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for impurity profiling. The test solution and standard solution are injected into the chromatograph, and peaks are recorded for 90 minutes. Quantification involves calculating impurity percentages using the formula:

where and are the weights of the reference standard and test sample, and are peak responses, and is the purity of the reference standard. Limits include ≤1.0% for acetyl-leuprolide and ≤0.5% for other individual impurities .

Q. What are the acceptable pharmacopeial limits for Leuprolide Acetate EP Impurity E in drug formulations?

- Methodological Answer : Per USP guidelines, the total impurities in Leuprolide Acetate must not exceed 2.5%, with specific thresholds for individual impurities:

- Acetyl-leuprolide: ≤1.0%

- d-His-leuprolide, l-Leu⁶-leuprolide, d-Ser-leuprolide: ≤0.5% each

- Other unspecified impurities: ≤0.5% each .

- Researchers must validate these limits using chromatographic peak integration and cross-reference with certified reference materials.

Advanced Research Questions

Q. How can researchers optimize reversed-phase HPLC conditions to improve the separation of Leuprolide Acetate EP Impurity E from structurally similar impurities?

- Methodological Answer :

- Column Selection : Use C18 columns with surrogate stationary phases (e.g., tetrabutylammonium hydrogen sulfate) to enhance selectivity for peptide impurities .

- Mobile Phase : Adjust pH to 2.5 using phosphoric acid in methanol-based diluents to stabilize ionization states and reduce peak tailing .

- Gradient Elution : Implement a stepwise gradient (e.g., 20–50% acetonitrile over 30 minutes) to resolve co-eluting impurities. Validation should include system suitability tests with spiked impurity standards .

- Data Validation : Compare retention times and peak symmetry against USP reference chromatograms to confirm resolution .

Q. What experimental approaches are recommended to assess the stability of Leuprolide Acetate EP Impurity E under various storage and stress conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose Impurity E to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products using LC-MS to identify fragmentation pathways .

- Long-Term Stability : Store samples at 25°C/60% relative humidity and analyze impurities at 0, 3, 6, and 12 months. Use statistical tools (e.g., ANOVA) to assess significance of impurity level changes .

- Light Sensitivity : Conduct ICH Q1B photostability testing by exposing samples to UV (320–400 nm) and visible light. Report degradation kinetics using Arrhenius plots .

Q. How can researchers resolve contradictions in impurity profiling data across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and perform heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Subgroup analyses can isolate variables like column type or detection wavelength .

- Method Harmonization : Cross-validate results using USP and EP reference standards. For example, discrepancies in acetyl-leuprolide quantification may arise from differences in mobile phase pH; recalibrate using a unified protocol .

- Reproducibility Checks : Document all parameters (e.g., column lot number, ambient temperature) in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products